molecular formula C15H22O2 B2697769 3-(4-Tert-butylphenyl)-3-methylbutanoic acid CAS No. 42288-09-5

3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Cat. No.: B2697769
CAS No.: 42288-09-5
M. Wt: 234.339
InChI Key: QQYHEVCCHANDBL-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a branched carboxylic acid characterized by a tert-butyl-substituted phenyl group at the β-position of the butanoic acid backbone.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-6-8-12(9-7-11)15(4,5)10-13(16)17/h6-9H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYHEVCCHANDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid typically involves the alkylation of 4-tert-butylphenol with isobutene in the presence of an acid catalyst. This reaction yields 4-tert-butylphenylbutanol, which is then oxidized to form the corresponding carboxylic acid. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Tert-butylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.

Scientific Research Applications

3-(4-Tert-butylphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with 3-(4-tert-butylphenyl)-3-methylbutanoic acid, differing primarily in substituents, aromatic systems, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent/Aromatic System Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-Tert-butylphenyl C₁₄H₂₀O₂ 220.3* High hydrophobicity; potential for enhanced membrane permeability Inferred
3-Methyl-2-phenylbutanoic acid Phenyl (unsubstituted) C₁₁H₁₄O₂ 178.2 Baseline solubility; used in chiral synthesis
3-(4-Bromophenyl)-3-methylbutanoic acid 4-Bromophenyl C₁₁H₁₃BrO₂ 257.1 Increased density; halogenated derivatives may exhibit altered reactivity
3-Methyl-3-(4-methylphenyl)butanoic acid 4-Methylphenyl C₁₂H₁₆O₂ 192.3 Moderate hydrophobicity; commercial availability
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid Thiophene (bromo/methyl-substituted) C₁₀H₁₃BrO₂S 277.2 Heterocyclic system; potential for electronic modulation
2-(Acenaphthen-5-yl)-3-methylbutanoic acid Acenaphthene fused ring C₁₈H₁₈O₂ 266.3 High fungicidal activity in acid chloride/amide forms

*Calculated based on molecular formula.

Structural and Electronic Effects

  • Substituent Size and Hydrophobicity: The tert-butyl group in the target compound enhances lipophilicity compared to smaller substituents like methyl (e.g., 3-methyl-3-(4-methylphenyl)butanoic acid, MW 192.3) or unsubstituted phenyl derivatives (e.g., 3-methyl-2-phenylbutanoic acid, MW 178.2). This property may improve bioavailability in drug design .
  • Heterocyclic Systems: Thiophene-containing analogs (e.g., 3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid) offer electronic diversity, which could modulate reactivity or solubility compared to purely aromatic systems .

Physicochemical Properties

  • Solubility : The tert-butyl group likely reduces aqueous solubility compared to methyl or hydrogen substituents. Brominated derivatives may exhibit intermediate solubility due to halogen polarity .
  • Thermal Stability : Bulky substituents like tert-butyl could enhance thermal stability, a trait valuable in material science or high-temperature reactions.

Biological Activity

3-(4-Tert-butylphenyl)-3-methylbutanoic acid, also known by its CAS number 42288-09-5, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C15H22O2C_{15}H_{22}O_2, indicating its classification as a fatty acid derivative.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory processes.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways related to pain and inflammation.
  • Nitric Oxide Release : It has been suggested that such compounds can act as nitric oxide-releasing agents, contributing to vasodilation and anti-inflammatory effects.

Anti-inflammatory Effects

One of the primary areas of research focuses on the anti-inflammatory properties of this compound. Studies have demonstrated its potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Neuroprotective Activity

Preliminary studies indicate that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been observed to reduce oxidative stress markers in astrocytes exposed to amyloid-beta aggregates, which are implicated in Alzheimer's disease.

In Vitro Studies

Several in vitro studies have explored the biological effects of this compound:

  • Cell Culture Experiments : In astrocyte cultures treated with Aβ1-42, the compound demonstrated a significant reduction in malondialdehyde (MDA) levels, suggesting decreased lipid peroxidation and oxidative stress .
Treatment GroupMDA Levels (μM)Statistical Significance
Control2.5-
Scopolamine5.0p < 0.05
Compound3.0p < 0.05

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests high solubility and potential for good bioavailability, which may enhance therapeutic efficacy .

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